1-(1H-Indazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-5-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound this compound features an ethanol group attached to the fifth position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indazol-5-yl)ethanol can be achieved through various synthetic routes. One common method involves the reduction of 1-(1H-Indazol-5-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-(1H-Indazol-5-yl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(1H-Indazol-5-yl)acetaldehyde or 1-(1H-Indazol-5-yl)acetic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-(1H-Indazol-5-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-(1H-Indazol-5-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(1H-Indazol-5-yl)acetaldehyde, 1-(1H-Indazol-5-yl)acetic acid.
Reduction: 1-(1H-Indazol-5-yl)ethane.
Substitution: 1-(1H-Indazol-5-yl)ethyl chloride.
Scientific Research Applications
1-(1H-Indazol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indazole-based compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential pharmacological activities, this compound is explored as a lead compound in drug discovery. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(1H-Indazol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indazole ring.
1-(1H-Indazol-6-yl)ethanol: Ethanol group attached to the sixth position of the indazole ring.
1-(1H-Indazol-7-yl)ethanol: Ethanol group attached to the seventh position of the indazole ring.
Uniqueness: 1-(1H-Indazol-5-yl)ethanol is unique due to the specific position of the ethanol group on the indazole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The fifth position attachment may confer distinct steric and electronic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(1H-indazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-6,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUUTINQNRDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743510 |
Source
|
Record name | 1-(1H-Indazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181820-37-1 |
Source
|
Record name | 1-(1H-Indazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.